4-Chloro-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol
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Overview
Description
4-CHLORO-2-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL is a complex organic compound that features a benzodiazole moiety attached to a chlorinated phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL typically involves multi-step organic reactions One common approach is to start with the chlorination of phenol to introduce the chlorine atom at the 4-position This is followed by the formation of the benzodiazole ring through a cyclization reaction involving an appropriate precursor
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-2-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield a quinone derivative, while substitution of the chlorine atom could yield various substituted phenols.
Scientific Research Applications
4-CHLORO-2-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-CHLORO-2-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL involves its interaction with specific molecular targets. The benzodiazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The phenol group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-2-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL: shares similarities with other benzodiazole derivatives, such as:
Uniqueness
The uniqueness of 4-CHLORO-2-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the chlorinated phenol group, the benzodiazole ring, and the propan-2-yl group make it a versatile compound for various applications .
Properties
Molecular Formula |
C17H18ClN3O |
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Molecular Weight |
315.8 g/mol |
IUPAC Name |
4-chloro-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C17H18ClN3O/c1-11(2)21-15-6-4-3-5-14(15)20-17(21)19-10-12-9-13(18)7-8-16(12)22/h3-9,11,22H,10H2,1-2H3,(H,19,20) |
InChI Key |
BFCCZMNFROWULC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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